molecular formula C18H21N7S B2654534 3-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 2415452-28-5

3-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Cat. No.: B2654534
CAS No.: 2415452-28-5
M. Wt: 367.48
InChI Key: PSUSRMWPPZKUIK-UHFFFAOYSA-N
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Description

3-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a complex organic compound featuring a pyridazine core substituted with a thiophene ring and a piperazine moiety linked to a pyrrolo[2,1-c][1,2,4]triazole group

Preparation Methods

The synthesis of 3-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves multiple steps, typically starting with the formation of the pyridazine core. The synthetic route may include:

    Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiophene Ring: This step involves the substitution of the pyridazine core with a thiophene ring using suitable reagents and catalysts.

    Attachment of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions.

    Formation of the Pyrrolo[2,1-c][1,2,4]triazole Group: This involves the cyclization of appropriate precursors to form the triazole ring, followed by its attachment to the piperazine moiety.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Cyclization: The compound can participate in cyclization reactions to form additional ring structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of specific enzymes involved in cellular processes.

    Modulating Receptors: The compound can bind to and modulate the activity of receptors on the cell surface.

    Interfering with DNA/RNA: It can interact with DNA or RNA, affecting their function and leading to changes in gene expression.

Comparison with Similar Compounds

3-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

3-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7S/c1-4-17-21-22-18(25(17)7-1)13-23-8-10-24(11-9-23)16-6-5-14(19-20-16)15-3-2-12-26-15/h2-3,5-6,12H,1,4,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUSRMWPPZKUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CN3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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